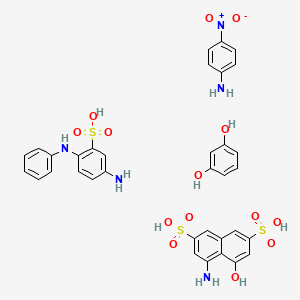
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine is a complex organic compound This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine involves several steps:
Diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This step involves treating the compound with nitrous acid to form the diazonium salt.
Coupling with resorcinol: The diazonium salt is then coupled with resorcinol under alkaline conditions to form the first azo compound.
Diazotization of 5-amino-2-(phenylamino)benzenesulfonic acid: This compound is also diazotized using nitrous acid.
Coupling with the first azo compound: The diazonium salt formed in the previous step is coupled with the first azo compound.
Diazotization of 4-nitrobenzenamine: This step involves diazotizing 4-nitrobenzenamine.
Final coupling: The diazonium salt of 4-nitrobenzenamine is coupled with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Various nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its ability to form stable azo bonds through diazotization and coupling reactions. These reactions result in the formation of complex structures that can interact with various molecular targets. The compound’s sulfonic acid groups enhance its solubility in water, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: A precursor in the synthesis of the target compound.
5-Amino-2-(phenylamino)benzenesulfonic acid: Another precursor used in the synthesis.
4-Nitrobenzenamine: A key intermediate in the synthesis.
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with resorcinol, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid and diazotized 4-nitrobenzenamine lies in its complex structure and the combination of functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
90432-09-0 |
|---|---|
Molekularformel |
C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2 C34H33N5O14S3 |
Molekulargewicht |
831.9 g/mol |
IUPAC-Name |
5-amino-2-anilinobenzenesulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;benzene-1,3-diol;4-nitroaniline |
InChI |
InChI=1S/C12H12N2O3S.C10H9NO7S2.C6H6N2O2.C6H6O2/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10;11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5/h1-8,14H,13H2,(H,15,16,17);1-4,12H,11H2,(H,13,14,15)(H,16,17,18);1-4H,7H2;1-4,7-8H |
InChI-Schlüssel |
LKCOTFLKXFGDJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O.C1=CC(=CC(=C1)O)O.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)


